molecular formula C15H18ClN3S B15181298 9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione CAS No. 162929-97-7

9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione

Cat. No.: B15181298
CAS No.: 162929-97-7
M. Wt: 307.8 g/mol
InChI Key: WWDDVHKGODLBDC-UHFFFAOYSA-N
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Description

9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The initial step involves the cyclization of appropriate diamines with aldehydes or ketones to form the imidazole ring.

    Introduction of the Benzodiazepine Core: The imidazole intermediate is then reacted with ortho-substituted benzyl halides under basic conditions to form the benzodiazepine core.

    Chlorination: The chloro substituent is introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Thione Formation: The final step involves the conversion of the carbonyl group to a thione using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on biological systems. Its structural similarity to other benzodiazepines suggests that it may interact with neurotransmitter receptors, making it a candidate for studying the mechanisms of action of psychoactive drugs.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Research is ongoing to determine its efficacy and safety in treating neurological disorders, anxiety, and other conditions. Its unique structure may offer advantages over existing benzodiazepines, such as improved selectivity or reduced side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and structural features make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is believed to involve interaction with neurotransmitter receptors in the central nervous system. Specifically, it may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.

    Lorazepam: Another benzodiazepine with similar therapeutic uses but different pharmacokinetic properties.

    Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.

Uniqueness

9-Chloro-4,5,6,7-tetrahydro-6-(3-methyl-2-butenyl)imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione is unique due to its specific structural features, such as the chloro substituent and thione group These features may confer distinct chemical reactivity and biological activity compared to other benzodiazepines

Properties

CAS No.

162929-97-7

Molecular Formula

C15H18ClN3S

Molecular Weight

307.8 g/mol

IUPAC Name

6-chloro-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C15H18ClN3S/c1-10(2)3-4-18-5-6-19-14-11(9-18)7-12(16)8-13(14)17-15(19)20/h3,7-8H,4-6,9H2,1-2H3,(H,17,20)

InChI Key

WWDDVHKGODLBDC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCN2C3=C(C1)C=C(C=C3NC2=S)Cl)C

Origin of Product

United States

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